Enantioselective Pharmacokinetic Exposure in Rat Model: R- vs. S-Orphenadrine
In the first reported stereoselective pharmacokinetic study of orphenadrine, rats administered racemic orphenadrine (10 mg/kg p.o.) showed significantly different systemic exposure parameters between the (R)- and (S)-enantiomers. All primary parameters—Cmax, AUC0–∞, t1/2, clearance (CL), volume of distribution (Vd), and mean residence time (MRT)—differed at P < 0.05 [1]. This confirms that the enantiomers are not bioequivalent and that the (R)-form possesses a distinct disposition profile.
| Evidence Dimension | Multiple PK parameters (Cmax, AUC, t1/2, CL, Vd, MRT, VRT) |
|---|---|
| Target Compound Data | (R)-Orphenadrine enantiomer PK profile (specific values reported in original publication; all parameters significantly different from S-enantiomer at P < 0.05) |
| Comparator Or Baseline | (S)-Orphenadrine enantiomer PK profile |
| Quantified Difference | Significant difference (P < 0.05) for all measured PK parameters; direction and magnitude of difference reported in Liu et al. 2021 |
| Conditions | Rat plasma, oral administration of racemic ORP 10 mg/kg; Chiralcel OD-RH column, LC-MS/MS MRM detection |
Why This Matters
This demonstrates that (R)-orphenadrine is not a pharmacokinetic substitute for the (S)-form or racemate, directly impacting dose selection and exposure interpretation in preclinical studies.
- [1] Liu Y, Ding Y, Song Y, Guo X. Enantioseparation and determination of orphenadrine in rat plasma and its application to a stereoselective pharmacokinetic study. New J Chem. 2021;45:5428-5436. doi:10.1039/D0NJ06005D View Source
